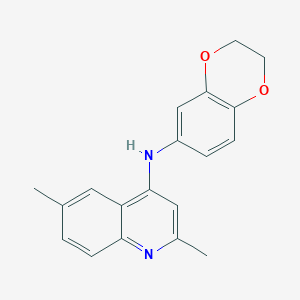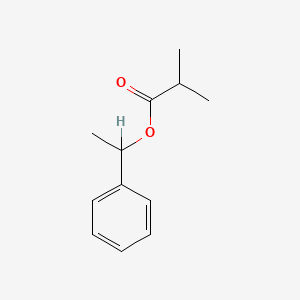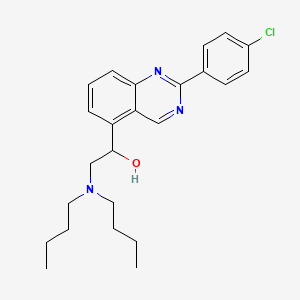
6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is a significant structural entity in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction of 2-hydroxyacetophenone derivatives with suitable aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as solvent extraction and distillation are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chromanone derivatives with altered functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and exhibit anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methoxy groups but shares the core structure.
Chroman-2-one: Similar structure but with different functional groups.
Flavonoids: A broader class of compounds with similar structural motifs but varying functional groups.
Uniqueness
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one is unique due to its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
76397-85-8 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
6,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-7,12,17-18H,8H2,1H3 |
Clave InChI |
PZSNGTWDLWGBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
| 76397-85-8 | |
Sinónimos |
6,7-DH-4'-MI 6,7-dihydroxy-4'-methoxyisoflavanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
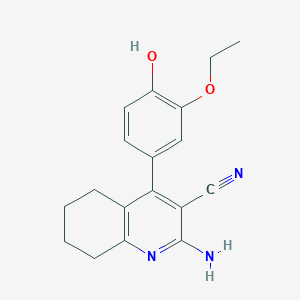

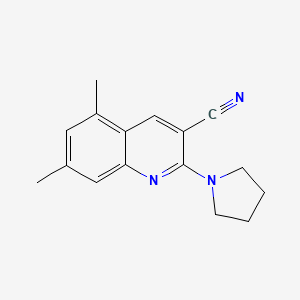
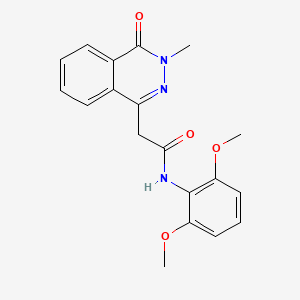
![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
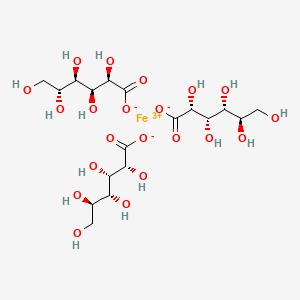
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)

